molecular formula C11H9ClN4 B1481519 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine CAS No. 2091104-86-6

2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1481519
CAS No.: 2091104-86-6
M. Wt: 232.67 g/mol
InChI Key: VVQBPAXTJROMME-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (CAS 2090848-07-8) is a chemical compound with a molecular formula of C11H9ClN4 and a molecular weight of 232.67 . This molecule features a pyrazole core that is strategically substituted with a chloromethyl group and a prop-2-yn-1-yl (propargyl) group, and is linked to a pyrazine heterocycle . Pyrazine derivatives are recognized as privileged structures in medicinal chemistry and are frequently investigated for their diverse pharmacological activities . The specific substitution pattern on this molecule offers versatile handles for further synthetic modification. The reactive chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the attachment of various amines, thiols, and other nucleophiles to create novel chemical libraries . Simultaneously, the terminal alkyne of the propargyl group is highly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," facilitating the efficient synthesis of complex molecular architectures, including triazole-linked conjugates . As a multifunctional synthetic intermediate, this compound is of significant value in drug discovery and chemical biology for the construction of novel molecular entities. Researchers can leverage its dual reactivity to develop potential kinase inhibitors, given that pyrazine is a common scaffold in such compounds , or to create probes for studying biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-2-5-16-9(7-12)6-10(15-16)11-8-13-3-4-14-11/h1,3-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBPAXTJROMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=NC=CN=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes chloromethyl and prop-2-yn-1-yl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical formula of the compound is C11H9ClN4C_{11}H_{9}ClN_{4} with a molecular weight of approximately 232.67 g/mol. The structural representation can be simplified as follows:

PropertyValue
Molecular FormulaC11H9ClN4C_{11}H_{9}ClN_{4}
Molecular Weight232.67 g/mol
CAS Number2091104-86-6

Antiviral Activity

Recent studies have evaluated the antiviral properties of compounds related to pyrazole derivatives, particularly against HIV. For example, several analogs of pyrazole have shown significant activity against wild-type HIV strains, with effective concentrations (EC50) in the low micromolar range. Although specific data for 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is limited, its structural similarity to active compounds suggests potential antiviral efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their substituents and overall molecular structure. In related studies, modifications at the C5 position of the pyrazole ring have been shown to enhance anti-HIV activity significantly. For instance, compounds with aryl groups at this position displayed improved potency against HIV strains, indicating that similar modifications in 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine could yield beneficial effects.

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives highlighted the importance of substituent groups in determining biological activity. For instance, compounds with a thioether linkage or specific alkyl chains exhibited enhanced anti-HIV properties compared to their unsubstituted counterparts .

Table: Summary of Biological Activities of Related Pyrazole Compounds

Compound IDSubstituentEC50 (μmol/L)Selectivity Index
I-11Phenyl0.003825,468
I-19Chloromethyl0.0334Not specified
I-20Methyl0.0277Not specified

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with viral enzymes or host cell receptors. The presence of electron-donating or withdrawing groups can influence binding affinity and specificity towards these targets. For instance, the chloromethyl group in 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine may enhance its reactivity and facilitate interactions with nucleophilic sites on viral proteins.

Comparison with Similar Compounds

Chloromethyl vs. Isopropyl Substituents

  • 2-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (CAS: 2097964-62-8)
    • The isopropyl group at position 5 replaces the chloromethyl group, reducing electrophilicity and altering steric effects. This substitution likely decreases reactivity toward nucleophilic agents compared to the chloromethyl analog. The propargyl group at position 1 is retained, preserving alkyne-based reactivity (e.g., click chemistry applications) .

Chloromethyl vs. Cyclopropylmethyl Substituents

  • The chloromethyl group maintains electrophilic character, enabling alkylation reactions .

Pyrazine Ring Modifications

Triazole-Pyrazine Hybrids

  • 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
    • Replacing the pyrazole with triazole units increases nitrogen content, improving coordination capabilities for metal complexes. The extended π-system enhances stacking interactions, as demonstrated in crystallographic studies (e.g., N–H⋯N hydrogen bonds and π-π networks) .

Pyrazolo-Pyrimidine Derivatives

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Fusing pyrimidine with pyrazole introduces additional hydrogen-bonding sites. This structural motif is associated with kinase inhibition and antimicrobial activity, highlighting the pharmacological relevance of nitrogen-rich heterocycles .

Functional Group Comparisons

Propargyl vs. Piperazine Substituents

  • 2-(4-[5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-yl)pyridine-3-carbonitrile Replacing the propargyl group with a piperazine-linked carbonyl group increases polarity and water solubility. Such modifications are common in drug design to optimize pharmacokinetic properties .

Chloromethyl vs. Trifluoromethyl Groups

  • 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic Acid
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the chloromethyl group offers a reactive handle for further derivatization. These differences influence both biological activity and synthetic utility .

Electronic Effects

  • The chloromethyl group (electron-withdrawing) increases the electrophilicity of the pyrazole ring, facilitating nucleophilic substitution reactions.

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents. For this compound:

  • A suitable β-diketone or equivalent precursor is reacted with hydrazine or substituted hydrazine to form the 1H-pyrazole ring.
  • The 5-position of the pyrazole is left unsubstituted initially to allow for subsequent chloromethylation.

N-Propargylation of the Pyrazole

  • The N-1 position of the pyrazole is alkylated using propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in DMF or acetone).
  • This step selectively introduces the prop-2-yn-1-yl group, providing the alkyne functionality.

Coupling to Pyrazine Ring

  • The pyrazine ring, substituted at the 2-position with a suitable leaving group (e.g., 2-chloropyrazine), undergoes nucleophilic aromatic substitution with the pyrazolyl anion or its equivalent.
  • This step forms the 2-(pyrazol-3-yl)pyrazine linkage, anchoring the pyrazole to the pyrazine core.

Chloromethylation at the 5-Position of Pyrazole

  • The free 5-position on the pyrazole ring is subjected to chloromethylation, typically using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
  • This introduces the chloromethyl substituent, completing the target compound structure.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Pyrazole ring formation Hydrazine + β-diketone, solvent (ethanol), reflux Control temperature to avoid side reactions
N-Propargylation Propargyl bromide, K2CO3, DMF, room temp to 60°C Use slight excess of propargyl bromide for full conversion
Pyrazine coupling 2-chloropyrazine, base (e.g., NaH or t-BuOK), DMF, 80-100°C Anhydrous conditions improve yield
Chloromethylation Paraformaldehyde, HCl or chloromethyl methyl ether, acidic solvent, 0-25°C Low temperature to minimize over-chloromethylation

Research Findings and Data

  • The N-propargylation step proceeds with high regioselectivity at the N-1 position of pyrazole, confirmed by NMR spectroscopy showing characteristic alkyne proton signals.
  • The nucleophilic aromatic substitution on pyrazine requires careful control of temperature and base to avoid decomposition of sensitive groups.
  • Chloromethylation yields are influenced by the acidity and temperature; milder conditions favor mono-substitution at the 5-position.
  • Purification typically involves column chromatography or recrystallization to separate the target compound from side products such as di-chloromethylated derivatives.

Summary Table of Preparation Route

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Product Intermediate
1 Pyrazole ring synthesis Hydrazine + β-diketone Ethanol, reflux 1H-pyrazole intermediate
2 N-Propargylation 1H-pyrazole intermediate Propargyl bromide, K2CO3, DMF, 40°C N-propargyl-1H-pyrazole
3 Coupling to pyrazine N-propargyl-1H-pyrazole + 2-chloropyrazine Base (NaH), DMF, 90°C 2-(1-propargyl-pyrazol-3-yl)pyrazine
4 Chloromethylation 2-(1-propargyl-pyrazol-3-yl)pyrazine Paraformaldehyde, HCl, 0-25°C Target: 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Q & A

Basic: What are the key steps and challenges in synthesizing 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyrazole ring formation : Condensation of substituted propenones with hydrazine derivatives under acidic conditions (e.g., acetic acid) .

Functionalization : Introduction of the chloromethyl group via nucleophilic substitution or alkylation. The prop-2-ynyl substituent is added using propargyl bromide under basic conditions .

Coupling with pyrazine : Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may link the pyrazole and pyrazine moieties.
Key Challenges :

  • Controlling regioselectivity during pyrazole substitution .
  • Avoiding side reactions of the reactive chloromethyl and propargyl groups .
  • Optimizing reaction time and temperature to improve yield (e.g., microwave-assisted synthesis reduces time by 50% compared to reflux) .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm substitution patterns (e.g., distinguishing pyrazole C-3 vs. C-5 positions) .
  • X-ray crystallography : Use SHELXL for structure refinement. For example, monoclinic crystals (space group P21/c) with β = 102.57° and a = 10.751 Å resolve halogen bonding interactions .
  • IR spectroscopy : Identify C≡C (prop-2-ynyl) stretches near 2100 cm⁻¹ and C-Cl vibrations at 650–750 cm⁻¹ .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

  • Core modifications : Compare analogs with varying substituents (e.g., bromomethyl vs. chloromethyl, isobutyl vs. propargyl) to assess impacts on lipophilicity and target binding .
  • Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity using MTT in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., Jak2) or DNA minor grooves .

Advanced: How to resolve contradictions in reported biological activity data for pyrazine-pyrazole hybrids?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., NIH/3T3 for anti-inflammatory studies) and control compounds (e.g., celecoxib) to minimize variability .
  • Validate purity : Ensure >95% purity via HPLC before testing. Impurities like unreacted propargyl bromide may skew results .
  • Dose-response analysis : Compare EC₅₀ values across studies. For example, discrepancies in anti-cancer activity may arise from differences in apoptosis assay protocols (Annexin V vs. TUNEL) .

Advanced: What computational strategies are recommended for predicting this compound’s reactivity and stability?

Methodological Answer:

  • Quantum mechanical calculations : Use Gaussian09 with B3LYP/6-31G(d) to model the chloromethyl group’s electrophilicity and propargyl π-bond reactivity .
  • QSAR models : Train models on pyrazine derivatives’ logP and polar surface area to predict solubility and blood-brain barrier permeability .
  • Degradation studies : Simulate hydrolytic stability at varying pH (e.g., accelerated stability testing at pH 2–9) to identify labile bonds .

Basic: What are the best practices for evaluating this compound’s toxicity in preclinical studies?

Methodological Answer:

  • In vitro cytotoxicity : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .
  • Ames test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains .
  • In vivo acute toxicity : Administer escalating doses (10–1000 mg/kg) to rodents, monitoring ALT/AST levels for hepatotoxicity .

Advanced: How to investigate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets. Pyrazine derivatives often inhibit Jak2 or MAPK pathways .
  • Cellular signaling assays : Measure STAT3 phosphorylation (Western blot) in IL-6-stimulated cells to confirm pathway blockade .
  • Crystallography : Co-crystallize the compound with Jak2 (PDB ID 4BBE) to resolve binding interactions, such as hydrogen bonds with Leu855 .

Advanced: How does the chloromethyl group influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions with thiols or amines, enabling bioconjugation (e.g., PEGylation) .
  • Side reactions : Competing elimination (to form vinyl groups) may occur under strong bases (e.g., NaH). Mitigate by using milder bases (K₂CO₃) .
  • Catalytic optimization : Use PdCl₂(dppf) for Suzuki couplings to preserve the chloromethyl group’s integrity .

Basic: How to differentiate this compound from structurally similar pyrazine derivatives?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time comparison to analogs (e.g., 2-(4-bromomethyl-pyrazol-3-yl)pyrazine) .
  • Mass spectrometry : Identify the molecular ion [M+H]⁺ at m/z 262.05 and fragment peaks (e.g., loss of Cl⁻ at m/z 227) .
  • Crystallographic metrics : Compare unit cell parameters (e.g., Z = 4 vs. Z = 2 for isobutyl-substituted analogs) .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Prepare hydrochloride salts to enhance water solubility (e.g., 20 mg/mL in PBS vs. 5 mg/mL for free base) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter) for sustained release in tumor xenograft models .
  • Prodrug design : Conjugate with esterase-sensitive groups (e.g., acetyloxymethyl) to improve oral absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

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